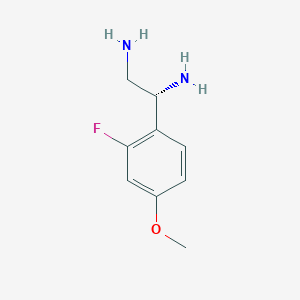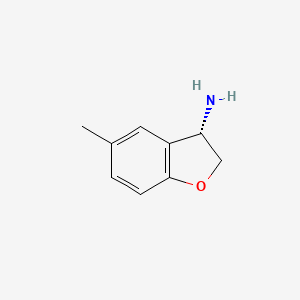![molecular formula C26H20ClN3 B13043765 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that features a pyrazolo[3,4-C]pyridine core with a chloromethyl group at the 3-position and a trityl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine typically involves multiple steps:
Formation of the Pyrazolo[3,4-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: This step often involves the reaction of the pyrazolo[3,4-C]pyridine core with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Attachment of the Trityl Group: The trityl group can be introduced via a reaction with trityl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The trityl group can be involved in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
科学研究应用
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)pyridine: This compound shares the chloromethyl group but lacks the pyrazolo[3,4-C]pyridine core and trityl group.
1-Trityl-1H-pyrazolo[3,4-C]pyridine: This compound has the trityl group and pyrazolo[3,4-C]pyridine core but lacks the chloromethyl group.
Uniqueness
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is unique due to the combination of its functional groups and heterocyclic core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C26H20ClN3 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-tritylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C26H20ClN3/c27-18-24-23-16-17-28-19-25(23)30(29-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,19H,18H2 |
InChI 键 |
DAIHMRVHJUAYAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CN=C5)C(=N4)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)




![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)





